2-(Trifluoromethoxy)benzaldehyde
Overview
Description
2-(Trifluoromethoxy)benzaldehyde is an organic compound with the linear formula F3COC6H4CHO . It has a molecular weight of 190.12 . It is used as a building block in organic synthesis .
Synthesis Analysis
This compound may be used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an aldehyde group and a trifluoromethoxy group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to participate in organic synthesis reactions .Physical And Chemical Properties Analysis
This compound is a clear colorless to pale yellow liquid . It has a refractive index of 1.454 at 20°C, a boiling point of 77°C at 20 mmHg, and a density of 1.332 g/mL at 25°C . Its vapor pressure is 0.6±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis and Characterization of Benzaldehydes
Benzaldehydes, including derivatives like 2-(Trifluoromethoxy)benzaldehyde, are pivotal in synthetic organic chemistry, serving as fundamental building blocks. Their synthesis involves regio-selective formylation, leading to highly functionalized benzaldehydes. These compounds are instrumental in synthesizing natural products and pharmaceuticals, highlighting their significance in various scientific applications (Boga et al., 2014).
Trifluoromethoxylation in Organic Synthesis
The trifluoromethoxy group, akin to this compound, is leveraged in crafting trifluoromethyl ethers. These compounds have profound utility in synthesizing fluorinated organic compounds, which are increasingly valuable in pharmaceuticals, agrochemicals, and material sciences. The unique electronic properties of the trifluoromethoxy group, such as its strong electron-withdrawing nature and high lipophilicity, are leveraged to introduce novel properties into these compounds (Duran-Camacho et al., 2021).
Catalytic Applications in Chemical Synthesis
Compounds like this compound find extensive use as intermediates in catalytic processes. These processes are integral in the production of benzaldehyde, a compound with wide-ranging applications in industries like cosmetics, perfumery, food, and pharmaceuticals. The transformation of benzyl alcohol to benzaldehyde, especially under environmentally benign conditions, is a significant area of research, underscoring the utility of these compounds in sustainable chemical processes (Sharma et al., 2012).
Photocatalysis and Green Chemistry
This compound-related compounds also play a crucial role in photocatalysis. The development of photocatalysts for reactions like the oxidation of benzyl alcohol to benzaldehyde is pivotal for advancing green chemistry. This approach aligns with the broader goal of synthesizing high-demand chemicals like benzaldehyde in a sustainable and environmentally friendly manner, minimizing the use of hazardous solvents and improving selectivity in reactions (Wu et al., 2020).
Safety and Hazards
2-(Trifluoromethoxy)benzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound can be used in the synthesis of other complex molecules , suggesting that it may interact with various biological targets depending on the context of its use.
Mode of Action
It’s known that trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the n-protective group employed . This suggests that 2-(Trifluoromethoxy)benzaldehyde might interact with its targets through similar chemical reactions.
Pharmacokinetics
Its bioavailability is also unknown. Its physical properties such as boiling point (77 °c/20 mmhg) and density (1332 g/mL at 25 °C) have been documented .
Result of Action
It’s known that this compound can be used in the synthesis of other complex molecules , suggesting that its action might result in the formation of these molecules.
Action Environment
It’s known that this compound should be stored under inert gas and should avoid exposure to air . This suggests that its stability and efficacy might be affected by exposure to oxygen and other environmental factors.
properties
IUPAC Name |
2-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXLFKIUVVIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915383 | |
Record name | 2-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94651-33-9 | |
Record name | 2-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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